molecular formula C14H10ClFO3 B6381979 MFCD18315755 CAS No. 1261921-62-3

MFCD18315755

Cat. No.: B6381979
CAS No.: 1261921-62-3
M. Wt: 280.68 g/mol
InChI Key: RERMBBWJMMERHA-UHFFFAOYSA-N
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Description

While direct data on MFCD18315755 is unavailable in the provided sources, its analogs suggest it may feature halogen substituents (e.g., chlorine or fluorine) and aromatic nitrogen rings, contributing to applications in pharmaceuticals or agrochemicals. Such compounds often exhibit moderate solubility in organic solvents and variable bioavailability, depending on functional groups and molecular weight .

Properties

IUPAC Name

methyl 5-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(3-5-12(10)16)9-2-4-11(15)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERMBBWJMMERHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686129
Record name Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-62-3
Record name Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315755 typically involves a series of chemical reactions that require precise conditions. One common method includes a diastereomerically selective cyclization reaction, which does not necessitate a separate epimerization step . This method ensures the production of high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. The process often involves the use of specialized equipment to maintain the required reaction conditions and to handle the intermediates and final product safely.

Chemical Reactions Analysis

Types of Reactions

MFCD18315755 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: These reactions may involve halogens, acids, or bases as reagents.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD18315755 has a wide range of applications in scientific research:

Mechanism of Action

Conclusion

This compound is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its scientific research applications and mechanism of action, this compound continues to be a focal point of study in various fields. Its comparison with similar compounds highlights its distinctiveness and potential for future developments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds to MFCD18315755, based on data from the provided evidence:

Table 1: Structural and Functional Comparison

Parameter This compound (Inferred) CAS 918538-05-3 (MFCD11044885) CAS 1533-03-5 (MFCD00039227) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~188.01 (estimated) 188.01 202.17 201.02
Key Substituents Chlorine, triazine ring Chlorine, pyrrolo-triazine Trifluoromethyl, ketone Bromine, carboxylic acid
Solubility Moderate in DMF (inferred) Soluble in DMF Low (Log S = -2.47) 0.687 mg/ml (water)
Bioavailability Moderate (Score ~0.55) Bioavailability Score: 0.55 Bioavailability Score: 0.55 Bioavailability Score: 0.55
Synthetic Route Likely SNAr or coupling reactions KI/DMF-mediated coupling Condensation with sulfonyl hydrazine A-FGO-catalyzed cyclization
Hazard Profile H315-H319-H335 (estimated) H315-H319-H335 H302 (acute toxicity) H302 (acute toxicity)

Structural Similarities and Differences

  • Pyrrolo-Triazine Derivatives (CAS 918538-05-3) : Shares a triazine core with this compound but differs in substituent placement (e.g., 2,4-dichloro vs. 4-chloro-5-isopropyl groups). The chlorine atoms enhance electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions, while the isopropyl group in CAS 918538-05-3 sterically hinders reactivity .
  • Trifluoromethyl Ketones (CAS 1533-03-5) : Functionally similar due to electron-withdrawing groups (e.g., -CF₃), which stabilize intermediates in synthesis. However, the ketone moiety in CAS 1533-03-5 reduces solubility compared to nitrogen-rich this compound .
  • Brominated Aromatics (CAS 1761-61-1) : Bromine substituents increase molecular weight and hydrophobicity, contrasting with this compound’s chlorine-based polarity. Both are used in cross-coupling reactions but differ in reaction kinetics .

Functional Performance

  • Synthetic Accessibility: this compound’s analogs (e.g., CAS 918538-05-3) achieve >90% yield under optimized DMF/KI conditions, whereas trifluoromethyl analogs (CAS 1533-03-5) require harsh reagents like sulfonyl hydrazine, lowering atom economy .
  • Biological Activity : Chlorinated triazines (e.g., CAS 918538-05-3) show higher Log S values (-2.47) than brominated aromatics (CAS 1761-61-1, Log S = -2.63), suggesting better membrane permeability for drug design .

Research Findings and Limitations

  • Key Insight : Chlorine and nitrogen in this compound’s analogs enhance reactivity but require careful handling due to toxicity.
  • Limitation : Direct data on this compound’s crystallinity or spectroscopic profiles (e.g., NMR, IR) is absent in the evidence, necessitating further experimental validation .

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